1,4-Dibromo-2-butene

Description

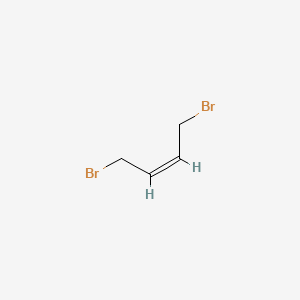

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1,4-dibromobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXLHIUHKIVPAB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2 | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024941 | |

| Record name | (E)-1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white crystalline solid. (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 235 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

821-06-7, 6974-12-5 | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,4-Dibromo-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=821-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dibromo-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-1,4-Dibromo-2-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,4-dibromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dibromobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

128.1 °F (NTP, 1992) | |

| Record name | (E)-1,4-DIBROMO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2-butene: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dibromo-2-butene, a versatile reagent in organic synthesis. The document details its synthesis, physical and chemical properties, and key reactions, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Physical and Chemical Properties

This compound is a halogenated hydrocarbon that exists as a colorless to pale yellow crystalline solid at room temperature.[1][2] It is characterized by a pungent, irritating odor.[2] The presence of the double bond results in the existence of cis and trans (E/Z) geometric isomers.[3] The trans isomer is generally more stable and often the target of stereoselective synthesis. This compound is insoluble in water but soluble in various organic solvents.[1][4] It is sensitive to light and air and is incompatible with strong oxidizing agents and strong bases.[1][4]

Table 1: Physical and Chemical Properties of trans-1,4-Dibromo-2-butene

| Property | Value | Source |

| Molecular Formula | C₄H₆Br₂ | [5][6] |

| Molecular Weight | 213.90 g/mol | [1][7] |

| Appearance | Crystals or white crystalline solid | [1] |

| Melting Point | 48-51 °C | [7] |

| 53 °C | [8] | |

| 128.1 °F (53.4 °C) | [1][4] | |

| Boiling Point | 205 °C (at 760 mmHg) | [7] |

| 203 °C | [8] | |

| 397 °F (202.8 °C) at 760 mmHg | [1][4] | |

| Flash Point | > 235 °F (113 °C) - closed cup | [1][7] |

| Solubility in Water | < 1 mg/mL at 66 °F (19 °C) | [1][4] |

| Storage Temperature | 2-8°C | [7] |

| CAS Number | 821-06-7 (trans isomer) | [1][7] |

Synthesis of this compound

The most prevalent method for synthesizing this compound is the electrophilic addition of bromine (Br₂) to 1,3-butadiene. This reaction is typically performed at low temperatures in an inert solvent to control the reaction rate and minimize side products.

Experimental Protocol: Bromination of 1,3-Butadiene

This protocol is a generalized procedure based on common methods described in the literature.[9][10][11]

Materials:

-

1,3-butadiene

-

Liquid bromine (Br₂)

-

Inert solvent (e.g., dichloromethane, chloroform, carbon tetrachloride)

-

Anhydrous ethanol or petroleum ether (for recrystallization)

-

Reaction flask equipped with a stirrer, dropping funnel, and thermometer

-

Cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Filtration apparatus

Procedure:

-

Reaction Setup: Charge a reaction flask with the chosen inert solvent (e.g., 6 parts by weight of chloroform).[10] Cool the flask to below -10°C using a cooling bath.[10]

-

Addition of Butadiene: Introduce 1,3-butadiene (1 part by weight) into the cooled solvent while stirring.[10] Maintain the temperature and continue to cool the mixture to below -15°C.[10]

-

Bromine Addition: Slowly add liquid bromine (approximately 2.4 parts by weight) dropwise to the reaction mixture.[10] It is crucial to control the addition rate to maintain the temperature at or below -15°C to ensure selective 1,4-addition.[9][10]

-

Reaction Time: After the bromine addition is complete, allow the reaction to stir for a period of 1 to 20 hours, depending on the scale and desired yield, while maintaining the low temperature.[3]

-

Solvent Removal: Upon completion, remove the solvent and any unreacted 1,3-butadiene by distillation, initially at atmospheric pressure and then under reduced pressure.[9][10] This will yield the crude solid product.

-

Purification:

-

Vacuum Distillation: The crude product can be purified by vacuum distillation. Collect the fraction at 70-80°C under a vacuum of 1000-1500 Pa.[9]

-

Recrystallization: Further purify the solid product by recrystallization. Dissolve the solid in a suitable solvent such as hot anhydrous ethanol or petroleum ether, then cool to induce crystallization.[9][10] Filter the purified crystals and dry them under a vacuum to obtain the final product.

-

Diagram of Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Behavior

This compound is a valuable synthetic intermediate due to the reactivity of its carbon-bromine bonds and the presence of a double bond. It participates in a variety of chemical transformations.

-

Substitution Reactions: The bromine atoms are good leaving groups and can be displaced by various nucleophiles, such as amines or hydroxide ions, to form new substituted butene derivatives.[3]

-

Elimination Reactions: In the presence of a strong base, this compound can undergo dehydrohalogenation to form alkenes.[3]

-

Addition Reactions: The double bond is susceptible to electrophilic addition reactions.[3]

-

Formation of Allenes: It can react with dialkyl ketones and a base like sodium hydride to produce allenic ketones.[12]

-

Synthesis of Cyclic Compounds: The compound is used as a precursor in the synthesis of various macrocyclic compounds.[13]

Diagram of Key Reaction Pathways

Caption: Major reaction pathways of this compound.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development. The provided data and protocols are intended to facilitate further research and application of this compound in various synthetic endeavors.

References

- 1. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy 1,4-Dibromo-2-methyl-2-butene (EVT-3186037) | 18860-95-2 [evitachem.com]

- 4. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. trans-1,4-Dibromo-2-butene | 821-06-7 | FD03352 [biosynth.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. trans-1,4-Dibromo-2-butene 99 821-06-7 [sigmaaldrich.com]

- 8. (E)-1,4-dibromo-2-butene [stenutz.eu]

- 9. Page loading... [wap.guidechem.com]

- 10. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

- 11. WO2011124098A1 - Process for preparing aliskiren intermediate trans-1, 4-dibromo-2-butylene - Google Patents [patents.google.com]

- 12. Formation of allenes by reaction of 1,4-dibromobut-2-ene with dialkyl ketones and base - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of cis- and trans-1,4-Dibromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dibromo-2-butene is a halogenated alkene that exists as two geometric isomers: cis-1,4-Dibromo-2-butene ((Z)-1,4-dibromobut-2-ene) and trans-1,4-Dibromo-2-butene ((E)-1,4-dibromobut-2-ene). These compounds are valuable bifunctional electrophiles in organic synthesis and have garnered significant interest in the field of drug development. Their utility stems from the presence of two reactive bromine atoms, which can undergo nucleophilic substitution reactions, and a central carbon-carbon double bond that dictates the spatial arrangement of the reactive centers. This guide provides a comprehensive overview of the physical properties of both isomers, detailed experimental protocols for their synthesis, and an exploration of their applications, particularly in medicinal chemistry.

Core Physical Properties

A thorough understanding of the physical properties of cis- and trans-1,4-Dibromo-2-butene is crucial for their effective handling, application in synthesis, and for the separation of the isomeric mixtures. The key physical data for both isomers are summarized in the table below.

| Physical Property | cis-1,4-Dibromo-2-butene | trans-1,4-Dibromo-2-butene |

| Molecular Formula | C₄H₆Br₂ | C₄H₆Br₂ |

| Molecular Weight | 213.90 g/mol | 213.90 g/mol |

| Melting Point | 53 °C[1][2] | 48-54 °C[3][4][5] |

| Boiling Point | 82 °C at 14 Torr[2] | 203-205 °C (lit.)[4][6][7] |

| Density | 1.912 g/cm³ | ~1.9 g/cm³[6][7] |

| Appearance | Not explicitly stated, but likely a solid at room temperature given the melting point. | White to orange to green powder or crystals.[3] |

| Solubility | Insoluble in water.[3] | Slightly soluble in water, chloroform, and methanol.[4][6] |

| Refractive Index | Not available | 1.543[6][7] |

| CAS Number | 18866-73-4[8] | 821-06-7[3] |

Experimental Protocols

The synthesis of this compound isomers typically involves the bromination of 1,3-butadiene. The ratio of the cis and trans products can be influenced by the reaction conditions.

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which typically yields a mixture of cis and trans isomers.

Materials:

-

1,3-Butadiene

-

Bromine

-

Chloroform

-

Petroleum ether

Procedure:

-

In a reaction vessel, add 6 parts by weight of chloroform and cool the vessel to below -10 °C.

-

Introduce 1 part by weight of 1,3-butadiene into the reaction vessel through a gas inlet tube while stirring and maintaining the temperature below -15 °C.

-

Slowly add 2.4 parts by weight of bromine to the reaction mixture, ensuring the temperature is maintained at -15 °C.

-

After the addition of bromine is complete, remove the chloroform and any unreacted 1,3-butadiene by distillation under reduced pressure.

-

To the resulting crude product, add 2.2 parts by weight of petroleum ether to induce recrystallization.

-

Filter the solid product and dry it under a vacuum to obtain purified this compound. The ratio of the cis and trans isomers will depend on the precise reaction conditions.

Stereoselective Synthesis of cis-1,4-Dibromo-2-butene via Cross-Metathesis

A more advanced method for the stereoselective synthesis of the cis-isomer involves a cross-metathesis reaction.

Materials:

-

(Z)-but-2-ene-1,4-diyl bis(4-methoxyphenyl) dicarbonate

-

(E)-1,4-dibromobut-2-ene

-

Toluene

-

Ruthenium-based catalyst (e.g., Hoveyda-Grubbs second-generation catalyst)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve (Z)-but-2-ene-1,4-diyl bis(4-methoxyphenyl) dicarbonate and (E)-1,4-dibromobut-2-ene in toluene.

-

Add a ruthenium-based catalyst (typically 5 mol%).

-

Heat the reaction mixture to 80 °C and stir for approximately 18 hours.

-

Monitor the reaction progress using a suitable analytical technique such as GC-MS or NMR.

-

Upon completion, the cis-1,4-dibromo-2-butene product can be isolated and purified using standard chromatographic techniques. This method has been reported to achieve conversions of 70-80%.

Applications in Drug Development and Signaling Pathway

The bifunctional nature of this compound isomers makes them valuable building blocks in medicinal chemistry. Their two electrophilic centers can react with nucleophilic sites in biological macromolecules, leading to the formation of covalent bonds. This property is particularly relevant in the design of enzyme inhibitors and alkylating agents for cancer therapy.

cis-1,4-Dibromo-2-butene, with its specific stereochemistry, serves as a crucial precursor for the synthesis of novel acetylcholinesterase (AChE) reactivators. These reactivators are being investigated as potential antidotes for poisoning by organophosphorus nerve agents and pesticides. The (Z)-but-2-ene linker allows for the precise spatial orientation of two pyridinium oxime moieties, which is essential for the effective reactivation of the inhibited enzyme.

As a bifunctional alkylating agent, cis-1,4-dibromo-2-butene can crosslink DNA, a mechanism that can induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a proposed signaling pathway initiated by DNA crosslinking.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-BUTENE, 1,4-DIBROMO-, trans- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)-1,4-dibromobut-2-ene | C4H6Br2 | CID 5354994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4-Dibromo-2-butyne | C4H4Br2 | CID 75205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,4-Dibromo-2-butene

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,4-dibromo-2-butene. The information is intended for researchers, scientists, and professionals in drug development to aid in the identification and characterization of this compound. This document presents quantitative data in structured tables, details the experimental protocols for acquiring the spectra, and includes a workflow diagram for the spectroscopic analysis process. The data primarily pertains to the trans (E)-isomer, which is the more stable and commonly encountered form.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

Table 1: ¹H NMR Spectroscopic Data for (E)-1,4-Dibromo-2-butene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~5.95 | Multiplet | - | 2H | Olefinic protons (-CH=CH-) |

| ~4.00 | Multiplet | - | 4H | Allylic protons (-CH₂Br) |

Note: The multiplicity of the signals can be complex due to long-range coupling between the olefinic and allylic protons.[1]

Table 2: ¹³C NMR Spectroscopic Data for (E)-1,4-Dibromo-2-butene

| Chemical Shift (δ) ppm | Assignment |

| ~130.0 | Olefinic carbons (-C H=C H-) |

| ~33.0 | Allylic carbons (-C H₂Br) |

1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the carbon-carbon double bond and the carbon-bromine bond.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3020 | C-H Stretch | Olefinic C-H |

| ~1650 | C=C Stretch | Alkene |

| ~1200 | C-H Wag (trans) | Olefinic C-H |

| ~650 | C-Br Stretch | Alkyl bromide |

Note: The presence of a C=C stretching absorption in the region of 1680-1620 cm⁻¹ is indicative of an alkene.[2] The C-Br stretching vibration typically appears at low wavenumbers.[3]

1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Proposed Fragment Identity | Notes |

| 212, 214, 216 | [C₄H₆Br₂]⁺ (Molecular Ion) | Shows characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio).[4] |

| 133, 135 | [C₄H₆Br]⁺ | Loss of one bromine atom. |

| 53 | [C₄H₅]⁺ | Loss of two bromine atoms and one hydrogen atom. |

Note: The molecular weight of this compound is approximately 213.9 g/mol .[5][6] The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio leads to a distinctive M, M+2, and M+4 pattern for molecules containing two bromine atoms.[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a Bruker Avance operating at a field strength of 300 MHz or higher for ¹H NMR.[7]

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16 to 32 scans for a good signal-to-noise ratio.[8]

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.[9]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

2.2 IR Spectroscopy Protocol (FTIR-ATR)

-

Sample Preparation: As this compound is a solid at room temperature, an Attenuated Total Reflectance (ATR) accessory is a convenient method. Place a small amount of the crystalline sample directly onto the ATR crystal (e.g., diamond or germanium).[6]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the built-in clamp to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[2]

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

2.3 Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.[10]

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or similar).

-

Use a temperature program to separate the components of the sample, for example, starting at 50°C and ramping up to 250°C.

-

-

MS Analysis (EI):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]

-

The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Processing:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of two bromine atoms.

-

Interpret the fragmentation pattern to gain further structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Reddit - The heart of the internet [reddit.com]

- 2. benchchem.com [benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Butene, 1,4-dibromo- [webbook.nist.gov]

- 6. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (E)-1,4-Dibromobut-2-ene | 821-06-7 [chemicalbook.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. benchchem.com [benchchem.com]

- 11. Mass Spectrometry [www2.chemistry.msu.edu]

A Technical Guide to 1,4-Dibromo-2-butene: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-dibromo-2-butene, a versatile bifunctional electrophile with significant applications in organic synthesis and drug development. The document covers its chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and its role as a key intermediate in the preparation of therapeutic agents. Particular emphasis is placed on providing actionable data and methodologies for laboratory and developmental applications.

Chemical Identification and Properties

This compound is a halogenated alkene that exists as two geometric isomers: cis (Z) and trans (E). The trans isomer is generally more stable and more commonly used.

Table 1: CAS Numbers and Synonyms

| Isomer | CAS Number | Synonyms |

| trans-(E) | 821-06-7 | (2E)-1,4-Dibromobut-2-ene, trans-1,4-Dibromobut-2-ene |

| Mixture of Isomers | 6974-12-5 | 1,4-Dibromobut-2-ene, 2-Butene, 1,4-dibromo- |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₆Br₂ |

| Molecular Weight | 213.90 g/mol |

| Appearance | Colorless to slightly brown crystals or crystalline powder |

| Melting Point | 48-51 °C (trans) |

| Boiling Point | 205 °C (trans) |

| Flash Point | 113 °C |

| Solubility | Insoluble in water, soluble in many organic solvents |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of trans-1,4-Dibromo-2-butene

This protocol describes the synthesis of trans-1,4-dibromo-2-butene from 1,3-butadiene and bromine.

Materials:

-

1,3-butadiene

-

Bromine

-

Dichloromethane or Chloroform

-

Anhydrous ethanol or petroleum ether

-

Reaction flask equipped with a stirrer, dropping funnel, and cooling bath

-

Distillation apparatus

-

Filtration apparatus

Procedure 1:

-

Add 70.0 g of butadiene to 1200 mL of dichloromethane in a reaction flask and cool the mixture to a temperature between -10 and 10°C.

-

Slowly add 172.6 g of liquid bromine to the reaction mixture while maintaining the temperature between -5 and -15°C.

-

Stir the mixture for 5 hours at this temperature.

-

After the reaction is complete, remove the solvent by atmospheric distillation to yield the crude solid product.

-

Purify the crude product by vacuum distillation, collecting the fraction between 70 and 80°C (at 1000-1500 Pa).

-

Recrystallize the resulting white solid from 280 mL of anhydrous ethanol. Heat to 70°C to dissolve, then cool to room temperature to allow for precipitation.

-

Filter the crystals and dry them to obtain pure trans-1,4-dibromo-2-butene. The expected yield is approximately 73.1%, with a purity of 99.86% as determined by GC.[1]

Procedure 2:

-

Add 6 parts by weight of chloroform to a reaction flask and cool to below -10°C.

-

Introduce 1 part by weight of 1,3-butadiene gas into the flask with stirring, maintaining the temperature below -15°C.

-

Add 2.4 parts by weight of bromine dropwise, ensuring the temperature remains at -15°C.

-

After the addition is complete, remove the chloroform and any unreacted 1,3-butadiene by vacuum distillation.

-

Add 2.2 parts by weight of petroleum ether to the residue to induce recrystallization.

-

Filter the solid product and dry it under vacuum to yield this compound.[1]

Synthesis of (Z)-1,4-dibromobut-2-ene

This method produces a mixture of isomers, with conditions favoring the (Z)-isomer.

Materials:

-

1,3-butadiene

-

Bromine

-

Chloroform

-

Petroleum ether

-

Reactor with stirrer and cooling system

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

In a reactor equipped with a stirrer and cooling system, add chloroform as the solvent and cool to below -10 °C.

-

Introduce 1,3-butadiene gas into the reactor through a gas-guide tube while stirring and maintaining the temperature below -15 °C.

-

Slowly add bromine dropwise to the reactor, ensuring the temperature is maintained at -15 °C.

-

After the addition of bromine is complete, remove the chloroform and any unreacted 1,3-butadiene by distillation under reduced pressure.

-

To the resulting crude product, add petroleum ether to induce recrystallization.

-

Filter the solid product and dry it under a vacuum to obtain purified this compound. The ratio of (Z) to (E) isomers will depend on the precise reaction conditions.[2]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for the construction of complex molecular architectures.

Synthesis of Aliskiren

trans-1,4-Dibromo-2-butene is a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used to treat hypertension.[1][3] The butene backbone of the intermediate is incorporated into the final drug structure.

Synthesis of Acetylcholinesterase (AChE) Reactivators

(Z)-1,4-dibromobut-2-ene can be used to synthesize reactivators of acetylcholinesterase (AChE), which has implications for treating organophosphate poisoning. An example is the synthesis of (Z)-1,4-bis(4-hydroxyiminomethylpyridinium)-but-2-ene dibromide, which involves the reaction of (Z)-1,4-dibromobut-2-ene with 4-hydroxyiminomethylpyridine.[2]

Visualized Workflows and Reactions

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 1,3-butadiene.

Caption: General workflow for the synthesis of this compound.

Reaction with Dialkyl Ketones

This compound reacts with dialkyl ketones in the presence of a base to form allenic ketones.

References

The Electrophilic Addition of Bromine to 1,3-Butadiene: A Mechanistic Whitepaper

Abstract: This technical guide provides a comprehensive examination of the mechanism governing the electrophilic addition of bromine to 1,3-butadiene, a classic reaction illustrating the principles of kinetic versus thermodynamic control. The formation of the two primary products, 3,4-dibromo-1-butene (1,2-addition product) and 1,4-dibromo-2-butene (1,4-addition product), is elucidated through a detailed analysis of the reaction intermediates and the influence of reaction conditions, particularly temperature. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate a thorough understanding of this fundamental organic reaction.

Introduction

The electrophilic addition of halogens to conjugated dienes is a cornerstone of organic synthesis, providing versatile pathways to functionalized molecules. The reaction of 1,3-butadiene with bromine is a canonical example, yielding a mixture of isomeric dibromides: 3,4-dibromo-1-butene and this compound.[1] The distribution of these products is highly dependent on the reaction temperature, offering a clear demonstration of the principles of kinetic and thermodynamic control.[1] A thorough understanding of this mechanism is crucial for controlling reaction outcomes and designing synthetic strategies that leverage the unique reactivity of conjugated systems.

The Core Mechanism of Electrophilic Addition

The reaction proceeds through a multi-step mechanism involving an initial electrophilic attack followed by a nucleophilic addition. The conjugated nature of 1,3-butadiene leads to the formation of a resonance-stabilized intermediate, which is key to the formation of two distinct products.

Formation of the Allylic Cation Intermediate

The first step of the mechanism is the electrophilic attack of a bromine molecule on one of the π-bonds of 1,3-butadiene. This leads to the formation of a resonance-stabilized allylic carbocation.[2] This intermediate is more stable than a non-allylic carbocation because the positive charge is delocalized over two carbon atoms.[2] Some studies also suggest the involvement of a cyclic bromonium ion intermediate.[3][4]

The allylic carbocation exists as a resonance hybrid of two contributing structures, with the positive charge shared between the second and fourth carbon atoms of the original diene chain.[2]

Nucleophilic Attack and Product Formation

The bromide ion (Br⁻), acting as a nucleophile, can then attack either of the two carbons bearing a partial positive charge in the resonance-stabilized allylic cation.[5]

-

1,2-Addition: Attack at the central carbon (C2), which is adjacent to the site of the initial bromine addition, results in the formation of 3,4-dibromo-1-butene. This is known as the 1,2-addition product.[5]

-

1,4-Addition: Attack at the terminal carbon (C4) leads to the formation of this compound. This is referred to as the 1,4-addition product.[5]

The overall reaction mechanism is depicted in the following diagram:

Kinetic versus Thermodynamic Control

The ratio of the 1,2- and 1,4-addition products is highly sensitive to the reaction temperature, a classic illustration of the competition between kinetic and thermodynamic control.[1]

-

Kinetic Control (Low Temperature): At lower temperatures (e.g., -15°C to 0°C), the reaction is under kinetic control.[1] The 1,2-addition product, 3,4-dibromo-1-butene, is formed faster because the activation energy for its formation is lower. Under these conditions, the reaction is effectively irreversible, and the major product is the one that forms more rapidly.[6]

-

Thermodynamic Control (Higher Temperature): At higher temperatures (e.g., 40°C), the reaction is under thermodynamic control.[1] With sufficient thermal energy, the formation of both products becomes reversible, allowing an equilibrium to be established.[7] This equilibrium favors the most thermodynamically stable product, which is the 1,4-addition product, this compound.[6] The greater stability of the 1,4-adduct is attributed to its more highly substituted internal double bond.[7]

The energy profile diagram below illustrates this concept:

Quantitative Data on Product Distribution

The product ratio is significantly influenced by temperature. While extensive data for the bromination of 1,3-butadiene is dispersed, the analogous reaction with HBr provides a well-documented example of this temperature dependence. It has been noted that the solvent does not have a significant effect on the ratio of 1,2- to 1,4-addition products in the case of bromination.

| Temperature (°C) | Reaction Control | Major Product | 1,2-Adduct : 1,4-Adduct Ratio (for HBr addition) |

| -80 | Kinetic | 1,2-Addition | ~80 : 20 |

| 0 | Kinetic | 1,2-Addition | ~71 : 29[5] |

| 40 | Thermodynamic | 1,4-Addition | ~15 : 85 |

Table 1: Influence of Temperature on Product Distribution in the Electrophilic Addition to 1,3-Butadiene. Ratios shown are for the addition of HBr as a well-documented analogue.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of this compound.

Synthesis of this compound (Thermodynamic Control)

This protocol is adapted from established industrial preparation methods and aims to favor the formation of the thermodynamically controlled product.[3][8]

Materials:

-

1,3-Butadiene

-

Bromine

-

Dichloromethane or Chloroform (solvent)

-

Petroleum ether or n-hexane (for recrystallization)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube.

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

In a three-necked round-bottom flask, dissolve 1,3-butadiene (1 part by weight) in dichloromethane or chloroform (approx. 6 parts by weight).[8]

-

Cool the stirred solution to a temperature between -15°C and 0°C using a cooling bath.[3][8]

-

Slowly add a solution of bromine (approx. 2.4 parts by weight) in the same solvent dropwise to the reaction mixture, maintaining the temperature within the specified range.[8]

-

After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

-

Slowly warm the reaction mixture to room temperature.

-

Remove the solvent and any unreacted 1,3-butadiene via reduced pressure distillation.[8]

-

The crude product, which is a mixture of the 1,2- and 1,4-adducts, can be heated (e.g., to 40-60°C) to promote the isomerization of the kinetic product to the more stable thermodynamic product.

-

Purify the desired trans-1,4-dibromo-2-butene by recrystallization from petroleum ether or n-hexane.[3][8]

-

Filter the solid product, wash with cold solvent, and dry under vacuum.[8]

Quantitative Analysis of Product Mixture

The ratio of 3,4-dibromo-1-butene to this compound in the product mixture can be determined using standard analytical techniques.

A. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

-

GC Conditions: Utilize a capillary column (e.g., HP-5MS) suitable for separating volatile organic compounds.[8]

-

Temperature Program: A typical program would involve an initial hold at a low temperature (e.g., 50°C) followed by a ramp to a higher temperature (e.g., 250°C) to ensure elution of both isomers.

-

MS Detection: Use an electron impact (EI) ionization source. The mass spectra of the two isomers will show characteristic fragmentation patterns, allowing for their identification.

-

Quantification: The relative peak areas in the gas chromatogram can be used to determine the ratio of the two products.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of the two isomers are distinct. The vinylic protons of 3,4-dibromo-1-butene and this compound appear at different chemical shifts, allowing for integration and quantification of the relative amounts of each isomer.

-

¹³C NMR: Similarly, the carbon NMR spectra can be used for quantitative analysis, as the chemical shifts of the carbons in the two isomers will differ.[3]

Conclusion

The electrophilic addition of bromine to 1,3-butadiene is a fundamentally important reaction that yields both 1,2- and 1,4-addition products. The product distribution is a classic example of kinetic versus thermodynamic control, with lower temperatures favoring the faster-formed 1,2-adduct and higher temperatures favoring the more stable 1,4-adduct. The reaction proceeds through a resonance-stabilized allylic cation intermediate, which is central to the formation of both isomeric products. By carefully controlling the reaction temperature, it is possible to selectively synthesize either 3,4-dibromo-1-butene or this compound, highlighting the practical application of these mechanistic principles in organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. 3,4-dibromo-1-butene [webbook.nist.gov]

- 3. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (E)-1,4-Dibromo-2-butene | SIELC Technologies [sielc.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Health and Safety Hazards of 1,4-Dibromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety hazards associated with 1,4-Dibromo-2-butene. The information is intended for an audience of researchers, scientists, and drug development professionals who may handle or conduct research with this compound. This document includes a summary of its physical and chemical properties, detailed toxicological data, recommended safety precautions, and emergency procedures. Furthermore, it outlines experimental protocols for key toxicity assays and discusses the probable mechanism of toxicity involving DNA damage signaling pathways.

Chemical and Physical Properties

This compound is a halogenated alkene that exists as a crystalline solid at room temperature.[1] It is characterized by a carbon-carbon double bond at the second position of a four-carbon chain, with bromine atoms attached to the terminal carbons.[2] The trans-(E)-isomer is the more common form. This compound is sensitive to light and air and is insoluble in water.[1]

Table 1: Physical and Chemical Properties of trans-1,4-Dibromo-2-butene

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Br₂ | [1] |

| Molecular Weight | 213.90 g/mol | [1] |

| CAS Number | 821-06-7 | [1] |

| Appearance | Crystals or white crystalline solid | [1] |

| Melting Point | 48-53 °C (118.4-127.4 °F) | [3] |

| Boiling Point | 205 °C (401 °F) at 760 mmHg | [3] |

| Flash Point | > 113 °C (> 235.4 °F) | [3] |

| Solubility | Insoluble in water | [1] |

| Stability | Sensitive to light and air. Incompatible with strong oxidizers and strong bases. | [1] |

Toxicological Information

This compound is classified as a highly toxic and corrosive substance.[4] It poses significant health risks through oral, dermal, and inhalation routes of exposure.[4] As a bifunctional alkylating agent, its toxicity is primarily attributed to its ability to form covalent cross-links with biological macromolecules, most notably DNA.[2][5]

Acute Toxicity

The compound is acutely toxic if swallowed, in contact with skin, or inhaled.[6] Symptoms of acute exposure are severe and can be fatal. They include corrosion and extreme destruction of tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1][5] Inhalation may lead to spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[1][5] Other symptoms include a burning sensation, coughing, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[1][5] Skin contact can result in blisters.[1][5]

Table 2: Acute Toxicity Data for trans-1,4-Dibromo-2-butene

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 62 mg/kg | [3] |

| LD₅₀ | Mouse | Oral | 29 mg/kg | [3] |

Skin and Eye Effects

This compound is categorized as causing severe skin burns and serious eye damage.[6] It is a corrosive and vesicant agent, meaning it can cause blistering.[5]

Sensitization

The compound is also classified as a skin sensitizer, which may lead to an allergic skin reaction upon repeated contact.[6]

Carcinogenicity and Mutagenicity

While not definitively classified as a human carcinogen by major regulatory bodies, this compound is suspected of causing cancer.[6] Its mechanism of action as a DNA alkylating agent provides a strong basis for its mutagenic and potential carcinogenic properties. A genetic toxicity evaluation using the Salmonella/E.coli Mutagenicity Test (Ames Test) has been conducted, indicating its potential to cause gene mutations.

Health and Safety Hazards

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

Table 3: GHS Hazard Classification for trans-1,4-Dibromo-2-butene

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1A | H317: May cause an allergic skin reaction |

| Carcinogenicity | Category 1B | H350: May cause cancer |

| Hazardous to the Aquatic Environment, Long-term | Chronic 2 | H411: Toxic to aquatic life with long lasting effects |

Data sourced from ECHEMI Safety Data Sheet.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are crucial for understanding its hazard profile. Below are representative methodologies for key toxicological endpoints.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Representative Protocol based on OECD TG 425)

This protocol describes a method for determining the acute oral toxicity (LD₅₀) of a substance.

Objective: To determine the median lethal dose (LD₅₀) of this compound following a single oral administration.

Test System:

-

Species: Rat (e.g., Sprague-Dawley strain)

-

Sex: Typically female, as they are often slightly more sensitive.

-

Age: Young adults (8-12 weeks old).

-

Housing: Housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle.

-

Diet: Standard laboratory chow and water available ad libitum, with fasting overnight before dosing.

Methodology:

-

Dose Formulation: this compound is dissolved or suspended in a suitable vehicle (e.g., corn oil). The concentration is adjusted to deliver the desired dose in a volume that does not exceed 1 ml/100 g of body weight.

-

Dosing: A single animal is dosed by oral gavage. The starting dose is selected based on available information, typically a dose expected to be toxic.

-

Observation: The animal is observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher dose (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose.

-

-

Termination: The study is concluded when a stopping criterion is met (e.g., a number of reversals in dose have occurred).

-

Data Analysis: The LD₅₀ is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Representative Protocol based on OECD TG 431)

This in vitro test determines the skin corrosive potential of a chemical.

Objective: To assess the ability of this compound to cause irreversible damage to a reconstructed human epidermis model.

Test System:

-

A commercially available, three-dimensional reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™) consisting of normal, human-derived epidermal keratinocytes.

Methodology:

-

Tissue Preparation: The RhE tissues are pre-incubated in a defined culture medium.

-

Application of Test Chemical: A defined amount of this compound (as a solid or in a suitable solvent) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., a known corrosive substance) are also tested in parallel.

-

Exposure: The tissues are exposed to the test chemical for specific time points (e.g., 3 minutes and 1 hour).

-

Rinsing and Incubation: After exposure, the tissues are thoroughly rinsed to remove the test chemical and then incubated in fresh medium for a post-exposure period.

-

Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial dehydrogenases of viable cells into a blue formazan salt.

-

Extraction and Measurement: The formazan is extracted from the tissues, and the optical density is measured spectrophotometrically.

-

Data Analysis: The cell viability of the treated tissues is expressed as a percentage of the negative control. A chemical is identified as corrosive if the viability is below a certain threshold at a specific time point (e.g., < 50% after 3 minutes of exposure or < 15% after 1 hour of exposure).

Bacterial Reverse Mutation Test (Ames Test) (Representative Protocol based on OECD TG 471)

This test assesses the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Objective: To determine if this compound can cause point mutations in the DNA of tester bacterial strains.

Test System:

-

Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate from rats pre-treated with an enzyme inducer, to mimic mammalian metabolism.

Methodology:

-

Dose Range Finding: A preliminary test is conducted to determine the appropriate concentration range of this compound that is not overly toxic to the bacteria.

-

Main Experiment:

-

The test chemical at several concentrations, the tester strain, and either S9 mix or a buffer are mixed in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

Positive controls (known mutagens for each strain) and a negative control (vehicle) are included.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and if the number of revertants is at least double that of the negative control.

Mechanism of Toxicity: DNA Damage and Signaling Pathways

As a bifunctional alkylating agent, this compound is expected to exert its cytotoxic effects primarily through the formation of DNA adducts and interstrand cross-links (ICLs).[2][5] This damage to the DNA helix physically blocks essential cellular processes such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

The cellular response to such DNA damage involves a complex network of signaling pathways known as the DNA Damage Response (DDR). The presence of ICLs is a particularly severe form of DNA damage that activates specific repair pathways. A key pathway in the recognition and repair of ICLs is the Fanconi Anemia (FA) pathway.[1] The FA core complex is recruited to the site of the ICL, leading to the monoubiquitination of the FANCI-FANCD2 dimer. This, in turn, orchestrates the recruitment of nucleases for DNA incision and other factors involved in homologous recombination and translesion synthesis to repair the damage.

Simultaneously, the stalled replication forks and the processed DNA breaks activate the ATR-Chk1 and ATM-Chk2 checkpoint pathways.[3] These pathways phosphorylate a cascade of downstream targets to halt the cell cycle, allowing time for DNA repair. If the damage is too extensive to be repaired, these pathways can trigger apoptosis.

Safe Handling and Emergency Procedures

Given the significant hazards of this compound, strict safety protocols must be followed.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[7]

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the solid form or when ventilation is inadequate.[7]

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid formation of dust and aerosols.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents and strong bases.[2]

-

Store locked up.[8]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE.

-

For small spills, dampen the solid material with 60-70% ethanol and transfer to a suitable container for disposal.[5] Use absorbent paper dampened with ethanol to clean up any remaining material.[5]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Conclusion

This compound is a highly hazardous chemical with significant acute and chronic health risks. Its toxicity is primarily driven by its ability to act as a bifunctional alkylating agent, causing DNA damage that can lead to mutagenicity, carcinogenicity, and cell death. Researchers, scientists, and drug development professionals must handle this compound with extreme caution, adhering to strict safety protocols and using appropriate personal protective equipment. A thorough understanding of its toxicological properties and the cellular pathways it affects is essential for its safe use in research and development.

References

- 1. Checkpoint signaling from a single DNA interstrand crosslink - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosslinking of DNA - Wikipedia [en.wikipedia.org]

- 3. Bifunctional DNA Alkylator 1,3-Bis(2-chloroethyl)-1-nitrosourea Activates the ATR-Chk1 Pathway Independently of the Mismatch Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. episkin.com [episkin.com]

- 7. iivs.org [iivs.org]

- 8. NTP technical report on the toxicology and carcinogenesis studies of 1,2-dibromo-2,4-dicyanobutane (CAS No. 35691-65-7) in F344/N rats and B6C3F1 mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-Dibromo-2-butene molecular weight and formula

An In-depth Technical Guide on 1,4-Dibromo-2-butene

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides core technical data on this compound, a chemical intermediate used in various synthetic applications.

Core Chemical Data

This compound is a halogenated hydrocarbon. It exists as two geometric isomers, cis and trans, due to the central carbon-carbon double bond. The fundamental chemical properties, however, remain consistent across both forms.

Molecular Formula and Weight

The elemental composition and molar mass are critical for stoichiometric calculations in reaction planning and for analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₄H₆Br₂ | [1][2][3][4] |

| Molecular Weight | 213.90 g/mol | [1][2][3][5] |

| Alternate Reported MW | 213.898 g/mol , 213.91 g/mol | [4][6] |

The minor variations in reported molecular weight are attributable to differences in isotopic abundance considerations and rounding conventions.[4][6] The linear formula for the trans isomer is BrCH₂CH=CHCH₂Br.[5]

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the compound's name, its empirical formula, and its calculated molecular weight.

References

- 1. trans-1,4-Dibromo-2-butene | C4H6Br2 | CID 641245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. (E)-1,4-Dibromo-2-butene | SIELC Technologies [sielc.com]

- 4. 2-Butene, 1,4-dibromo-, (E)- [webbook.nist.gov]

- 5. trans-1,4-Dibromo-2-butene 99 821-06-7 [sigmaaldrich.com]

- 6. (E)-1,4-DIBROMO-2-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 1,4-Dibromo-2-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic methodologies for 1,4-dibromo-2-butene, a key intermediate in organic synthesis. The primary focus is on the electrophilic addition of bromine to 1,3-butadiene, detailing the underlying mechanistic principles of 1,2- versus 1,4-addition and the reaction conditions that influence product distribution. This document consolidates various experimental protocols, presents quantitative data in a comparative format, and includes detailed spectroscopic information for the characterization of trans-1,4-dibromo-2-butene.

Introduction

This compound is a valuable bifunctional molecule utilized in a variety of synthetic applications, including the preparation of heterocycles, polymers, and as a precursor for pharmacologically active molecules. Its utility stems from the presence of two reactive allylic bromide moieties and a central carbon-carbon double bond. This guide delves into the historical context of its first synthesis and provides a detailed examination of the prevalent synthetic routes, with a focus on practical experimental procedures and data analysis.

Historical Perspective

The synthesis of this compound was first reported in the mid-20th century, emerging from studies on the halogenation of conjugated dienes. Seminal work by Hurd and Skinner in the Journal of the American Chemical Society in 1939 and 1950, respectively, laid the groundwork for understanding the reaction between 1,3-butadiene and bromine. These early investigations established that the addition of bromine to a conjugated diene system does not proceed as a simple addition to one of the double bonds but rather through a mechanism that yields a mixture of 1,2- and 1,4-addition products. The more stable trans-1,4-dibromo-2-butene was identified as a major product, particularly under conditions of thermodynamic control.

Core Synthesis: Electrophilic Addition of Bromine to 1,3-Butadiene

The most common and industrially relevant method for the synthesis of this compound is the electrophilic addition of molecular bromine to 1,3-butadiene.

Reaction Mechanism

The reaction proceeds via an electrophilic attack of bromine on one of the double bonds of the 1,3-butadiene molecule. This initial attack forms a resonance-stabilized allylic carbocation intermediate. The delocalization of the positive charge across carbons 2 and 4 is the key to the formation of two isomeric products. The subsequent nucleophilic attack by the bromide ion can occur at either of these electrophilic centers.

-

1,2-Addition: Attack at the C2 carbon results in the formation of 3,4-dibromo-1-butene. This is generally the kinetically favored product, formed faster at lower temperatures.

-

1,4-Addition: Attack at the C4 carbon leads to the desired this compound. This is the thermodynamically more stable product, as it contains a more substituted internal double bond. Higher reaction temperatures or longer reaction times favor the formation of the 1,4-adduct.

The general reaction pathway is illustrated in the following diagram:

Caption: General reaction pathway for the electrophilic addition of bromine to 1,3-butadiene.

Experimental Protocols

Several variations of the synthesis have been reported, primarily differing in the choice of solvent and reaction temperature. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis in Dichloromethane

This protocol is a common laboratory procedure that provides a good yield of the desired product.

Materials:

-

1,3-Butadiene (70.0 g)

-

Dichloromethane (1200 mL)

-

Liquid Bromine (172.6 g)

-

Anhydrous Ethanol (for recrystallization)

Procedure:

-

In a reaction flask equipped with a stirrer and a dropping funnel, dissolve 70.0 g of 1,3-butadiene in 1200 mL of dichloromethane.

-

Cool the solution to a temperature between -10 °C and 10 °C.

-

Slowly add 172.6 g of liquid bromine to the cooled solution while maintaining the temperature between -5 °C and -15 °C.

-

After the addition is complete, continue stirring the mixture at this temperature for 5 hours.

-

Remove the solvent by atmospheric distillation to obtain the crude solid product.

-

Purify the crude product by vacuum distillation (1000-1500 Pa), collecting the fraction between 70 °C and 80 °C.

-

Recrystallize the resulting white solid from anhydrous ethanol. Dissolve the solid in hot ethanol (70 °C), allow it to cool to room temperature to precipitate, filter, and dry to obtain pure trans-1,4-dibromo-2-butene.[1]

Protocol 2: Synthesis in Chloroform

This method utilizes chloroform as the solvent and is also performed at low temperatures.

Materials:

-

Chloroform

-

1,3-Butadiene (1 part by weight)

-

Bromine (2.4 parts by weight)

-

Petroleum Ether (for recrystallization)

Procedure:

-

Add 6 parts by weight of chloroform to a reaction flask and cool it to below -10 °C.

-

Introduce 1 part by weight of 1,3-butadiene into the flask through a gas inlet tube, while stirring and maintaining the temperature below -15 °C.

-

Add 2.4 parts by weight of bromine to the reaction mixture, ensuring the temperature remains at -15 °C.

-

After the addition is complete, remove the chloroform and any unreacted 1,3-butadiene by vacuum distillation.

-

Recrystallize the residue from 2.2 parts by weight of petroleum ether. Filter the solid product and dry it under vacuum.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound.

| Reference/Protocol | Solvent | Temperature (°C) | Reactant Ratio (Butadiene:Bromine) | Yield (%) | Purity (%) | Notes |

| Protocol 1 | Dichloromethane | -15 to -5 | 1 : 1 (molar) | 73.1 | 99.86 (GC) | Purification by vacuum distillation and recrystallization from ethanol.[1] |

| Protocol 2 | Chloroform | -15 | 1 : 2.4 (weight) | Not Specified | High | Purification by vacuum distillation and recrystallization from petroleum ether.[2] |

Product Characterization

The primary product of the 1,4-addition is the trans isomer due to its greater thermodynamic stability. Spectroscopic methods are essential for confirming the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of trans-1,4-dibromo-2-butene is characteristic. The vinylic protons (attached to the double bond) typically appear as a multiplet around 5.9-6.1 ppm. The allylic protons (on the carbons adjacent to the double bond and bonded to bromine) appear as a doublet around 4.0-4.1 ppm.

-

¹³C NMR: The carbon NMR spectrum shows two distinct signals. The vinylic carbons resonate around 130 ppm, while the allylic carbons appear further upfield, typically around 33 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of trans-1,4-dibromo-2-butene displays several key absorption bands:

-

A characteristic C=C stretching vibration for a trans double bond is observed around 965 cm⁻¹.

-

The C-H stretching vibrations of the vinylic and allylic protons are typically seen in the region of 3000-3100 cm⁻¹.

-

The C-Br stretching frequency is observed in the fingerprint region, usually below 700 cm⁻¹.

Workflow and Logical Relationships

The overall process from starting materials to the final purified product can be visualized as a sequential workflow.

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound via the electrophilic addition of bromine to 1,3-butadiene is a well-established and efficient method. A thorough understanding of the reaction mechanism, particularly the factors influencing the 1,2- versus 1,4-addition, is crucial for optimizing the yield of the desired product. The experimental protocols provided in this guide offer reliable procedures for the synthesis and purification of this important chemical intermediate. The accompanying spectroscopic data serves as a valuable reference for product characterization, ensuring high purity for subsequent applications in research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Conjugated Dienes from 1,4-Dibromo-2-butene

Introduction